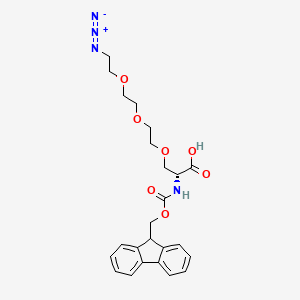

Azide-PEG3-L-alanine-Fmoc

Description

Properties

Molecular Formula |

C24H28N4O7 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30)/t22-/m1/s1 |

InChI Key |

YTHKPQSMRZQREU-JOCHJYFZSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine |

Origin of Product |

United States |

Foundational & Exploratory

Azide-PEG3-L-alanine-Fmoc: A Technical Guide for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG3-L-alanine-Fmoc is a specialized chemical reagent with significant applications in modern drug discovery and development, particularly in the fields of bioconjugation and the creation of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a versatile building block, integrating three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and an Fmoc-protected L-alanine for seamless incorporation into peptides via solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its applications, physicochemical properties, and detailed experimental protocols.

Core Applications

The primary utility of this compound lies in its role as a heterobifunctional linker. It is extensively used in the following areas:

-

PROTAC Synthesis: As a PEG-based linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The PEG3 spacer enhances the solubility and flexibility of the resulting PROTAC molecule, which can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.[1][2]

-

Peptide Modification and Bioconjugation: The azide group allows for the site-specific modification of peptides and other biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This enables the attachment of various moieties such as fluorescent dyes, imaging agents, or drug payloads. The Fmoc protecting group makes it suitable for incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3]

Physicochemical and Quantitative Data

While specific quantitative data for PROTACs utilizing the this compound linker, such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax), are not widely available in peer-reviewed literature, the following table summarizes its general physicochemical properties and typical performance characteristics of similar PEG-based linkers in PROTACs.

| Property | Value | Notes |

| Molecular Formula | C₂₄H₂₈N₄O₇ | |

| Molecular Weight | 484.50 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO | |

| Purity (Typical) | ≥95% | |

| Storage | 2-8°C, sealed, dry | |

| Typical Linker Length | ~16 atoms | The optimal linker length for PROTACs often needs to be determined empirically.[2] |

| Expected Impact on PROTACs | Increased aqueous solubility, improved cell permeability, enhanced ternary complex formation. | PEG linkers are known to improve the pharmacokinetic properties of PROTACs.[4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a general experimental workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific applications.

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or Oxyma

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and react for 1-2 hours.

-

Wash: Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Incorporation of this compound: Couple this compound using the same procedure as for other amino acids (step 3).

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified molecule to the azide-containing peptide synthesized in Protocol 1.

Materials:

-

Azide-containing peptide

-

Alkyne-modified molecule (e.g., E3 ligase ligand)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

DMF, water, or a mixture (e.g., t-BuOH/water)

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-modified molecule in a suitable solvent system.

-

Prepare Catalyst Stock Solutions: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., TBTA or THPTA, 100 mM in DMSO/water).

-

Add Reagents: To the solution of the peptide and alkyne, add the copper ligand (final concentration ~1 mM), followed by CuSO₄ (final concentration ~0.2 mM), and finally sodium ascorbate (final concentration ~2 mM).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by RP-HPLC. Reaction times can vary from 1 to 24 hours.

-

Purification: Once the reaction is complete, purify the PROTAC product by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by MS and NMR spectroscopy.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for the straightforward synthesis of complex biomolecules, particularly PROTACs, with enhanced physicochemical properties. The provided protocols and diagrams serve as a foundation for the successful application of this reagent in developing novel therapeutics and research tools. While specific performance data for this linker in various PROTAC constructs is still emerging, the principles outlined in this guide provide a rational basis for its effective implementation.

References

An In-depth Technical Guide to Azide-PEG3-L-alanine-Fmoc: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azide-PEG3-L-alanine-Fmoc, a versatile heterobifunctional chemical linker. This document details its chemical structure, physicochemical properties, and key applications in peptide synthesis, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are provided to assist researchers in leveraging this powerful tool.

Core Concepts: Chemical Structure and Functionality

This compound is a precisely designed molecule incorporating three key functional components:

-

An Azide (B81097) (N₃) Group: This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide moiety allows for covalent ligation with alkyne-containing molecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

-

A Triethylene Glycol (PEG3) Linker: The short polyethylene (B3416737) glycol chain enhances the solubility and flexibility of the molecule and any subsequent conjugates.[2] In biological applications, PEGylation can improve the pharmacokinetic properties of peptides and other biomolecules by increasing their hydrodynamic radius and shielding them from proteolysis.[3]

-

An Fmoc-Protected L-alanine: The L-alanine provides a chiral amino acid backbone, which is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine is base-labile, allowing for controlled, stepwise peptide elongation while the azide group remains intact for subsequent modifications.[2][4]

The strategic combination of these three components makes this compound an invaluable reagent for creating complex, functionalized biomolecules.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | References |

| Chemical Formula | C₂₄H₂₈N₄O₇ | [2] |

| Molecular Weight | 484.50 g/mol | [2] |

| CAS Number | 2054345-69-4 | [1][5] |

| Appearance | White to off-white solid | [6] |

| Purity (Typical) | ≥95% - ≥98% | [2][5] |

| Solubility | Soluble in DMSO, DMF, and DCM. PEGylated compounds generally exhibit good solubility in water and aqueous buffers, and are less soluble in alcohols and toluene.[2][7] | |

| Storage Conditions | Store at 2-8°C, sealed and dry. For long-term storage, -20°C is recommended. | [2][8] |

| Azide IR Absorption | ~2100 cm⁻¹ (characteristic N₃ stretch) | [6] |

Synthesis of this compound

A plausible synthetic workflow is outlined below.

Experimental Protocols

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-based SPPS protocols.[2] The azide group is stable under the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the conditions of amide bond formation.[11]

Detailed Protocol:

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU (0.95 eq. to the amino acid) and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF for 1-2 minutes.[12]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative ninhydrin (B49086) test.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Purification: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Click Chemistry

The azide-functionalized peptide can be modified with an alkyne-containing molecule either on-resin or after cleavage and purification.

4.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient reaction for conjugating the azide-peptide with a terminal alkyne.[13]

Detailed Protocol (On-Resin):

-

Resin Preparation: Swell the azide-functionalized peptide-resin in a suitable solvent like a 4:1 mixture of DMF/water for 30 minutes.

-

Reagent Preparation:

-

Prepare a solution of the alkyne-functionalized molecule of interest (5-10 equivalents) in the reaction solvent.

-

Prepare a fresh catalyst solution containing Copper(II) sulfate (B86663) (CuSO₄) (1-2 equivalents) and a reducing agent like sodium ascorbate (5-10 equivalents) to generate the active Cu(I) species in situ.[13]

-

-

Reaction: Add the alkyne and catalyst solutions to the resin. Gently agitate the mixture at room temperature. Reaction times can vary from 2 to 18 hours.

-

Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and copper.

-

Cleavage and Purification: Proceed with the standard cleavage and RP-HPLC purification protocol as described in section 4.1.

4.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative, ideal for applications where copper toxicity is a concern, such as in living systems.[14] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with the azide without a catalyst.

Detailed Protocol (In Solution):

-

Dissolve Reactants: Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM.

-

Add Strained Alkyne: Dissolve the strained alkyne-functionalized molecule (e.g., DBCO-dye) in a minimal amount of a compatible organic co-solvent like DMSO, and then add it to the peptide solution. A slight molar excess (1.1-1.5 equivalents) of the alkyne is typically used.[14]

-

Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours.[14]

-

Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Once complete, purify the final conjugate using preparative RP-HPLC.

Applications in Drug Development

PROTAC Development

This compound is a valuable building block for the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The azide functionality allows for the convenient "clicking" of a warhead for the target protein to a linker that is already attached to the E3 ligase ligand, or vice versa, providing a modular and efficient approach to PROTAC assembly.

Peptide-Drug Conjugates (PDCs) and PEGylation

The azide handle can be used to conjugate potent cytotoxic drugs to targeting peptides, creating highly specific drug delivery systems.[3] Furthermore, the attachment of larger PEG chains via a stable triazole linkage can significantly improve the pharmacokinetic profile of therapeutic peptides.[3]

Fluorescent and Biotin (B1667282) Labeling

The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification and detection assays.

Conclusion

This compound is a highly versatile and powerful chemical tool for researchers in chemistry, biology, and drug development. Its unique trifunctional structure enables its straightforward incorporation into peptides via Fmoc-SPPS and subsequent, highly specific modification through click chemistry. This facilitates the modular construction of complex biomolecular architectures, including PROTACs, PDCs, and labeled peptides, accelerating innovation in therapeutic and diagnostic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. This compound [cnreagent.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. SPDP-PEG11-azide | BroadPharm [broadpharm.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Technical Overview: Azide-PEG3-L-alanine-Fmoc

Introduction:

Azide-PEG3-L-alanine-Fmoc is a specialized chemical reagent integral to advanced biochemical and pharmaceutical research. It is a heterobifunctional molecule incorporating three key components: an azide (B81097) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and an Fmoc-protected L-alanine amino acid for use in solid-phase peptide synthesis (SPPS). This structure makes it a valuable linker for constructing complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and fluorescently labeled peptides.

This document provides core technical data, a hypothetical experimental protocol for molecular weight verification, and a logical workflow for the characterization of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is derived from its chemical formula by summing the atomic masses of its constituent atoms.

| Property | Value |

| Chemical Formula | C₂₄H₂₈N₄O₇[1][2] |

| Molecular Weight | 484.50 g/mol [1][2][3] |

| CAS Number | 2054345-69-4[1][3] |

| Typical Purity | ≥95%[1] |

| Storage Conditions | 2-8°C, sealed, dry[1][2][3] |

Experimental Protocols

Protocol 1: Molecular Weight Verification via Mass Spectrometry

This protocol outlines a standard procedure for confirming the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

1. Materials and Reagents:

- This compound sample

- HPLC-grade Acetonitrile (ACN)

- HPLC-grade Water

- Formic Acid (FA), 99%+ purity

- Calibrant solution (e.g., Sodium Formate)

2. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the compound in ACN.

- Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 50:50 ACN/Water with 0.1% Formic Acid. The acid serves to protonate the analyte, facilitating positive ion mode detection.

3. Instrument Setup (ESI-TOF):

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Mass Range: 100 - 1000 m/z

- Capillary Voltage: 3.5 kV

- Nebulizer Gas (N₂): 1.5 bar

- Drying Gas (N₂): 7.0 L/min at 200°C

- Calibration: Calibrate the instrument using the specified calibrant solution immediately prior to sample analysis.

4. Data Acquisition and Analysis:

- Inject 5 µL of the prepared sample into the mass spectrometer.

- Acquire data for 2 minutes.

- Process the resulting spectrum to identify the primary ion species. For this compound, the expected ion is the protonated molecule [M+H]⁺.

- Expected Result: A prominent peak should be observed at m/z ≈ 485.51 (Calculated: 484.50 + 1.008). The observed mass should be within a 5 ppm tolerance of the calculated mass to confirm the identity and integrity of the compound.

Visualized Workflows

The following diagrams illustrate the conceptual workflow for characterizing and utilizing this bifunctional linker.

References

A Technical Guide to the Synthesis of Fmoc-Protected Azido Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides and proteins has become a pivotal tool in chemical biology and drug discovery. Among these, azido (B1232118) amino acids stand out due to their bioorthogonal reactivity, enabling selective chemical modifications such as "click chemistry" reactions.[1][2] This guide provides an in-depth overview of the primary synthetic pathways for preparing Fluorenylmethyloxycarbonyl (Fmoc)-protected azido amino acids, essential building blocks for solid-phase peptide synthesis (SPPS).

Core Synthetic Strategies

The synthesis of Fmoc-protected azido amino acids primarily revolves around two strategic approaches: the conversion of a primary amine to an azide (B81097) via a diazotransfer reaction and the nucleophilic substitution of a leaving group with an azide salt. The choice of strategy often depends on the starting amino acid and the desired position of the azido group.

A prevalent and efficient method involves a two-step process starting from readily available Fmoc-protected amino acids like asparagine and glutamine.[3][4] This pathway is advantageous as it is high-yielding, scalable, and often does not require extensive purification steps.[3]

Another common approach is the direct diazotransfer from a primary amine precursor. This method is versatile but requires careful selection of the diazotransfer reagent to ensure safety and efficiency.[5][6] Reagents like imidazole-1-sulfonyl azide are favored for their stability and safety profile compared to the more hazardous triflyl azide.[3][5]

The following diagram illustrates a generalized workflow for the synthesis of Fmoc-protected azido amino acids.

Caption: Generalized workflow for the synthesis of Fmoc-protected azido amino acids.

Synthesis of Specific Fmoc-Azido Amino Acids

Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH] and Fmoc-L-azidohomoalanine [Fmoc-Aha-OH]

A highly efficient route for the synthesis of Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine starts from Fmoc-L-asparagine (Fmoc-Asn-OH) and Fmoc-L-glutamine (Fmoc-Gln-OH), respectively.[3][4] This two-step process involves a Hofmann rearrangement followed by a copper-catalyzed diazotransfer.

The following diagram outlines this synthetic pathway.

Caption: Synthesis of Fmoc-azido(homo)alanine from Fmoc-(Asn/Gln).

Experimental Protocol: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine [3]

-

Step 1: Hofmann Rearrangement to form Fmoc-Dap-OH.

-

Fmoc-Asn-OH is dissolved in a mixture of DMF and water (2:1) with pyridine.

-

[Bis(trifluoroacetoxy)iodo]benzene is added, and the reaction is stirred for approximately 14 hours.

-

The resulting amine precursor, Fmoc-Dap-OH, can be isolated.

-

-

Step 2: Diazotransfer to form Fmoc-Ala(N3)-OH.

-

Fmoc-Dap-OH is dissolved in a biphasic mixture of water, methanol, and dichloromethane.

-

A catalytic amount of CuSO4·5H2O and imidazole-1-sulfonyl azide hydrochloride are added.

-

The pH of the mixture is adjusted to 9 with an aqueous K2CO3 solution.

-

The reaction is stirred vigorously for about 18 hours.

-

Workup involves separation of the aqueous phase, washing with ether, acidification to pH 2, and extraction with ether to yield the final product.

-

This method is notable for avoiding the need for column chromatography, as the product is obtained in high purity after workup.[3]

Synthesis of Fmoc-ω-azido-L-lysine [Fmoc-Lys(N3)-OH] and Fmoc-δ-azido-L-ornithine

The synthesis of Fmoc-azidolysine and Fmoc-azidoornithine typically starts from the corresponding Boc-protected amino acids. The side-chain amino group is converted to an azide, followed by the protection of the alpha-amino group with Fmoc.

The diagram below shows the general pathway.

Caption: General synthesis pathway for Fmoc-azidolysine and -ornithine.

Experimental Protocol: General Steps [7]

-

Side-chain Azidation: The side-chain amino group of the Boc-protected amino acid is converted to an azide using a diazotransfer reagent such as triflyl azide or imidazole-1-sulfonyl azide.

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., TFA).

-

Fmoc Protection: The free α-amino group is then protected with Fmoc-succinimide (Fmoc-OSu) to yield the final product.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various Fmoc-protected azido amino acids.

| Fmoc-Azido Amino Acid | Starting Material | Key Reagent(s) | Overall Yield | Reference |

| Fmoc-L-azidoalanine | Fmoc-Asn-OH | Imidazole-1-sulfonyl azide HCl | 62-75% | [3] |

| Fmoc-L-azidohomoalanine | Fmoc-Gln-OH | Imidazole-1-sulfonyl azide HCl | 65-74% | [3] |

| Fmoc-β-azido-D-Ala | D-Serine derivative | - | ~92% (over 3 steps) | [7] |

| Fmoc-δ-azido-L-norvaline | - | - | 92% (over 2 steps) | [7] |

| Fmoc-ω-azido-L-lysine | - | - | 89% (over 2 steps) | [7] |

Key Considerations and Best Practices

-

Safety: Diazotransfer reagents like triflyl azide are potentially explosive and should be handled with extreme caution. Safer alternatives like imidazole-1-sulfonyl azide are recommended, especially for large-scale synthesis.[3][5]

-

Fmoc Deprotection: Basic conditions required for some diazotransfer reactions can lead to premature deprotection of the Fmoc group. Using a biphasic solvent system and carefully controlling the pH (around 9) can mitigate this issue.[3]

-

Orthogonality: The azide group is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis, including piperidine (B6355638) for Fmoc removal and TFA for resin cleavage, making it an excellent orthogonal protecting group.[8]

-

Reduction to Amine: The azide group can be selectively reduced to a primary amine using reagents like phosphines (e.g., triphenylphosphine) or dithiothreitol (B142953) (DTT), allowing for further modifications such as peptide chain branching.[8][9]

Conclusion

The synthesis of Fmoc-protected azido amino acids is a well-established field with several reliable and efficient protocols. The choice of the synthetic route depends on the specific amino acid and the scale of the synthesis. The methods outlined in this guide, particularly the two-step synthesis from asparagine and glutamine, provide a practical and scalable approach for producing these valuable building blocks for advanced peptide chemistry and the development of novel bioconjugates and therapeutics. The continued optimization of these synthetic pathways will further facilitate their accessibility and application in diverse areas of scientific research.

References

- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 6. Azide synthesis by diazotransfer [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Role of the PEG3 Spacer in Biocon-jugation and Solubility

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical linkers is a cornerstone of modern biopharmaceutical development, influencing the efficacy, safety, and pharmacokinetic profiles of complex biologics. Among these, the discrete triethylene glycol (PEG3) spacer has emerged as a critical tool. This technical guide provides an in-depth analysis of the multifaceted role of the PEG3 spacer, focusing on its contributions to bioconjugate solubility and its function as a versatile scaffold in bioconjugation strategies.

Core Principles: How PEG3 Enhances Solubility

A primary challenge in the development of bioconjugates, such as Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), is the often hydrophobic nature of the payload molecules.[1][2] This hydrophobicity can lead to aggregation, which compromises therapeutic efficacy and can trigger an immune response.[3][4]

The PEG3 spacer directly counteracts this issue through its inherent hydrophilicity.[5] Composed of three repeating ethylene (B1197577) glycol units, the ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules.[6] This interaction creates a protective hydration shell around the bioconjugate, effectively "shielding" the hydrophobic payload from the aqueous environment.[1][6] This fundamental physicochemical interaction leads to several key benefits:

-

Increased Aqueous Solubility: The hydration layer dramatically improves the water solubility of the entire conjugate, enabling stable intravenous formulations and preventing aggregation.[1][6][7]

-

Enhanced Stability: By preventing aggregation, the PEG3 spacer contributes to the overall physical and chemical stability of the bioconjugate.[1][8]

-

Improved Pharmacokinetics: Enhanced solubility and stability can lead to more favorable pharmacokinetic (PK) profiles, including longer circulation half-lives and reduced clearance rates.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 5. Triethylene glcol, 112-27-6 | BroadPharm [broadpharm.com]

- 6. purepeg.com [purepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemistry of the Fmoc protecting group in peptide synthesis

An In-depth Technical Guide to the Chemistry of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient assembly of peptide chains with high fidelity.[1] Its widespread adoption is due to its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of the core chemistry of the Fmoc group, including its mechanism of deprotection, kinetics, potential side reactions, and detailed experimental protocols relevant to its application in peptide synthesis.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1] It is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to avoid the formation of dipeptide side products.[1][3]

The key to the Fmoc group's utility lies in its base-lability. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic, allowing for its removal via a β-elimination mechanism in the presence of a mild base.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[1]

-

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][4]

-

β-Elimination: The resulting carbanion is unstable and undergoes β-elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[3][4]

-

Dibenzofulvene Scavenging: The secondary amine used for deprotection then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide or other nucleophiles.[3][4]

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the base, its concentration, the solvent, and the peptide sequence.

| Parameter | Reagent/Condition | Value/Observation | Reference(s) |

| Deprotection Half-life | 20% Piperidine in DMF | ~6 seconds | [5] |

| Standard Deprotection Time | 20-50% Piperidine in DMF | 4-10 minutes | [6] |

| UV Monitoring Wavelength | Dibenzofulvene-piperidine adduct | 301 nm | [7] |

| Common Deprotection Cocktails | Piperidine in DMF | 20% (v/v) | [5][8] |

| Piperazine, DBU, Formic Acid in DMF | 5%, 1%, 1% | [5] | |

| Alternative Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Faster than piperidine; often used at 1-2% with a scavenger | [9] |

| Pyrrolidine | Efficient in less polar solvents | [10] | |

| 3-(diethylamino)propylamine (DEAPA) | Viable alternative to piperidine | [11] | |

| Piperazine | Causes less aspartimide formation than piperidine | [12][13] |

Experimental Protocols

Standard Fmoc Deprotection in SPPS

This protocol describes a typical manual Fmoc deprotection step during solid-phase peptide synthesis.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

-

DMF for washing

-

Inert gas (Nitrogen or Argon)

-

SPPS reaction vessel

Procedure:

-

Resin Washing: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.

-

Deprotection: Add the deprotection solution (20% piperidine in DMF) to the reaction vessel, ensuring the resin is fully submerged.

-

Agitation: Gently agitate the mixture at room temperature for the specified time (typically 5-7 minutes).[8]

-

Drain: Remove the deprotection solution by filtration.

-

Second Deprotection (Optional but Recommended): Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

UV Monitoring of Fmoc Deprotection

The progress of Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the solution flowing from the reactor.[14][15]

Materials:

-

Automated peptide synthesizer equipped with a UV detector

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Peptide-resin

Procedure:

-

The peptide synthesizer is programmed to divert the flow-through from the reaction vessel after the addition of the deprotection solution to a UV spectrophotometer.

-

The absorbance is monitored at approximately 301 nm.[7]

-

A sharp increase in absorbance indicates the release of the Fmoc group and the formation of the DBF-piperidine adduct.

-

The absorbance will plateau once the deprotection reaction is complete.

-

The synthesizer software can use this feedback to determine if the deprotection time needs to be extended or if a second deprotection cycle is necessary, which is particularly useful for "difficult" sequences.[14]

Kaiser Test (Ninhydrin Test) for Free Amines

This qualitative colorimetric test is used to confirm the presence of free primary amines after the Fmoc deprotection step.[16]

Materials:

-

Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol

-

Reagent B: 80 g phenol (B47542) in 20 mL ethanol

-

Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

-

Small sample of peptide-resin (a few beads)

-

Small glass test tube

-

Heating block or water bath at 100°C

Procedure:

-

Sample Collection: Place a small sample of the washed and dried peptide-resin into a test tube.

-

Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

-

Heat: Heat the test tube at 100°C for 5 minutes.

-

Observe Color:

-

Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines and successful deprotection.

-

Yellow/Brown Beads/Solution: Negative result, indicating the absence of free primary amines and incomplete deprotection.

-

Common Side Reactions and Troubleshooting

While robust, Fmoc chemistry is not without potential complications. Understanding and mitigating these side reactions is crucial for synthesizing high-purity peptides.

Aspartimide Formation

The most significant side reaction during Fmoc SPPS is the formation of a succinimide (B58015) ring at aspartic acid residues, particularly in Asp-Xxx sequences where Xxx is Gly, Ser, or Asn.[17] This is catalyzed by the base used for deprotection. The aspartimide can subsequently be opened by piperidine to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[17]

Mitigation Strategies:

-

Use of alternative deprotection reagents like piperazine, which has been shown to cause less aspartimide formation.[12]

-

Addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can partially suppress aspartimide formation.[6][12]

-

For particularly sensitive sequences, the use of backbone-protecting groups like N-(2-hydroxy-4-methoxybenzyl) (Hmb) can offer complete protection.[12]

Diketopiperazine Formation

At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially problematic for sequences ending in proline.[6][18]

Mitigation Strategies:

-

Use of bulky trityl-based resins can reduce the extent of this side reaction.[6]

-

Coupling the third amino acid immediately after the deprotection of the second residue can minimize the time the free dipeptide is exposed to basic conditions.

Incomplete Deprotection

Incomplete removal of the Fmoc group leads to deletion sequences in the final peptide product.[16] This can be caused by peptide aggregation, sterically hindered amino acids, or degraded deprotection reagents.

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1] A thorough understanding of its chemistry, deprotection kinetics, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides. By carefully selecting reagents, reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. benchchem.com [benchchem.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chempep.com [chempep.com]

An In-depth Technical Guide to the Solubility and Stability of Azide-PEG3-L-alanine-Fmoc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azide-PEG3-L-alanine-Fmoc, a heterobifunctional linker commonly employed in peptide synthesis, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is critical for its effective storage, handling, and application in complex synthetic workflows.

Core Concepts and Molecular Structure

This compound is comprised of four key functional moieties:

-

Azide (B81097) (N₃): A functional group that enables "click chemistry," specifically Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for the conjugation to alkyne-containing molecules.

-

Triethylene Glycol (PEG3): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances aqueous solubility and provides flexibility to the molecular construct.

-

L-alanine: An amino acid that serves as a chiral backbone.

-

Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group for the amine, crucial for stepwise solid-phase peptide synthesis (SPPS).

The interplay of these components dictates the overall solubility and stability of the molecule. The PEG3 spacer is designed to counteract the hydrophobicity of the Fmoc group, thereby improving solubility in a range of solvents.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and estimated solubility profile can be derived from the properties of its constituent parts and data on similar molecules, such as other Fmoc-protected amino acids and PEGylated compounds. The PEG3 spacer is known to significantly enhance the solubility of otherwise hydrophobic molecules.

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Abbreviation | Polarity | Expected Solubility | Notes |

| Dimethylformamide | DMF | Polar Aprotic | High | Commonly used in peptide synthesis; should readily dissolve the compound. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | An alternative to DMF with similar solvating properties. |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | A strong solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | DCM | Nonpolar | Moderate to Low | The hydrophobic Fmoc group may allow for some solubility, but the polar PEG and azide groups will limit it. |

| Water | H₂O | Polar Protic | Low | The presence of the large, hydrophobic Fmoc group significantly reduces aqueous solubility. The PEG3 spacer improves it slightly over non-PEGylated counterparts. |

| Methanol | MeOH | Polar Protic | Moderate | May be a suitable solvent for some applications. |

| Acetonitrile | ACN | Polar Aprotic | Moderate | Often used in reverse-phase HPLC; solubility is expected to be sufficient for analytical purposes. |

Stability Profile

The stability of this compound is influenced by pH, temperature, and the presence of certain chemical reagents.

Table 2: Stability of this compound under Various Conditions

| Condition | Moiety Affected | Expected Stability | Notes |

| pH | |||

| Acidic (e.g., TFA) | Fmoc, Azide | High | The Fmoc group is stable to acidic conditions. The azide group is also generally stable in the absence of strong reducing agents. |

| Basic (e.g., Piperidine) | Fmoc | Low | The Fmoc group is designed to be cleaved by basic conditions, typically 20% piperidine (B6355638) in DMF. |

| Neutral | All | High | The compound is expected to be stable at neutral pH for extended periods under proper storage. |

| Temperature | |||

| -20°C to 8°C | All | High | Recommended storage temperature to ensure long-term stability.[1][2] |

| Room Temperature | All | Moderate | Stable for short periods, but long-term storage at room temperature is not recommended to prevent potential degradation. |

| Elevated (e.g., > 50°C) | Azide, Fmoc | Low | Acyl azides can be thermally labile and may decompose.[3][4] Thermal cleavage of the Fmoc group can also occur at very high temperatures (e.g., 120°C in DMSO). |

| Chemical Reagents | |||

| Coupling Reagents (e.g., HBTU, HATU) | All | High | Generally stable under standard peptide coupling conditions. |

| Reducing Agents (e.g., DTT, TCEP) | Azide | Low | The azide group can be reduced to an amine in the presence of reducing agents like phosphines (Staudinger ligation) or thiols. |

| Light | Azide | Moderate | Azides can be sensitive to UV light, which may induce decomposition. Storage in the dark is recommended. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

This protocol outlines a method to determine the approximate solubility of the compound in a given solvent.

Caption: Workflow for determining the solubility of this compound.

This protocol assesses the stability of the Fmoc group to basic conditions.

Caption: Experimental workflow to assess the stability of the Fmoc group.

This protocol evaluates the stability of the azide group in the presence of a reducing agent.

Caption: Workflow to assess the stability of the azide moiety.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in the synthesis of more complex molecules, such as PROTACs or other bioconjugates. The logical relationship of its use in SPPS followed by click chemistry is illustrated below.

Caption: Logical workflow for the use of this compound in synthesis.

Summary and Recommendations

This compound is a versatile chemical tool with a solubility profile amenable to standard organic solvents used in peptide synthesis. Its stability is generally high under recommended storage conditions (cold and dark) and during standard SPPS procedures. The primary liabilities are the base-sensitivity of the Fmoc group and the susceptibility of the azide group to reduction. For optimal results, it is recommended to:

-

Store the compound at 2-8°C, protected from light and moisture.

-

Use freshly prepared solutions for synthesis.

-

Avoid the use of reducing agents unless the reduction of the azide is the intended reaction.

-

Perform small-scale solubility and stability tests in your specific solvent systems and reaction conditions before committing large quantities of material.

References

Azide-PEG3-L-alanine-Fmoc material safety data sheet (MSDS)

An In-depth Technical Guide to Azide-PEG3-L-alanine-Fmoc

This technical guide provides a comprehensive overview of the material properties, safety information, and handling procedures for this compound, a key reagent in biomedical research and drug development. The information is intended for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound is a versatile molecule utilized primarily in peptide synthesis and bioconjugation.[1][2] It incorporates an azide (B81097) group for click chemistry reactions, an Fmoc (fluorenylmethyloxycarbonyl) protecting group for selective deprotection in synthesis, and a PEG3 spacer to enhance solubility and flexibility.[1] This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.[3]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2054345-69-4[1][3][4] |

| Molecular Formula | C24H28N4O7[1][3] |

| Molecular Weight | 484.50 g/mol [1][3] |

| Synonyms | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoic acid |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid, Lumps[5] |

| Purity | ≥95%[1], ≥98%[6] |

| Solubility | Information not readily available, but the PEG3 spacer is designed to enhance solubility. |

| Storage Conditions | 2-8°C, sealed, dry[1][4][5] |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety data for structurally related compounds provide guidance on handling and potential hazards.

Table 3: Hazard Identification and Precautionary Measures

| Hazard Category | Description and Precautions |

| Acute Toxicity | May be harmful if inhaled or swallowed.[7] Avoid breathing dust.[7][8] |

| Skin Corrosion/Irritation | May cause skin irritation.[8] Wash skin thoroughly after handling.[8] |

| Eye Damage/Irritation | May cause serious eye irritation.[8] Wear eye protection.[8] |

| Respiratory Sensitization | May cause respiratory irritation.[7][8] Use in a well-ventilated area.[7][8] |

| Stability and Reactivity | Stable under recommended storage conditions.[7] Avoid strong oxidizing agents.[7] |

| Fire Fighting | Use dry chemical, CO2, water, or foam extinguishers.[9] |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a dust mask (e.g., N95) when handling the solid form.[5]

-

Hand Protection: Wear impermeable gloves.

-

Eye Protection: Use safety glasses or goggles.[5]

-

Skin and Body Protection: Wear a lab coat.

Experimental Protocols

This compound is a key reagent in "click chemistry," a method for rapidly and reliably joining molecular building blocks. The azide group allows for reaction with molecules containing alkyne groups.[3]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule.

-

Dissolution: Dissolve this compound and the alkyne-containing molecule in a suitable solvent (e.g., DMF or a mixture of water and a miscible organic solvent like t-butanol).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

-

Reaction: Add the copper catalyst to the solution containing the azide and alkyne. A copper-coordinating ligand (e.g., TBTA) can be added to improve reaction efficiency and stability.

-

Incubation: Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as TLC, LC-MS, or HPLC.

-

Purification: Once the reaction is complete, purify the product using column chromatography or preparative HPLC.

Diagrams

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Relationship in PROTAC Function

This diagram illustrates the mechanism of action for a PROTAC molecule.

Caption: The mechanism of action for a PROTAC molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. forcbio.com [forcbio.com]

- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [cnreagent.com]

- 7. peptide.com [peptide.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com:443 [carlroth.com:443]

The Pivotal Role of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the efficiency of target protein degradation. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a cornerstone in PROTAC design, offering a unique combination of properties to address the challenges associated with these large and complex molecules.[1]

This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC development, providing a comprehensive overview of their key features, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG-based PROTAC Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous combination of hydrophilicity and flexibility.[1] This fundamental characteristic is instrumental in overcoming a primary hurdle in PROTAC development: the often-high molecular weight and lipophilicity of the resulting molecules, which can lead to poor aqueous solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A common challenge in PROTAC design is their propensity for poor solubility due to their large and often hydrophobic nature. The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with water.[1] This increased solubility is crucial for reliable in vitro assays and for achieving the necessary therapeutic concentrations in vivo.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is intricate and requires a delicate balance. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[1] PEG linkers are more inclined to adopt folded conformations compared to more rigid alkyl chains.[1] This folding can effectively shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more conducive to traversing the cell membrane.[1] However, it is crucial to note that excessive PEGylation can lead to a decrease in cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each specific PROTAC system to achieve the desired balance between solubility and permeability.[1]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. The length and flexibility of the linker are critical in achieving an optimal orientation of these two proteins to enable efficient ubiquitination of the target. A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex.[2] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[2]

The flexibility of PEG linkers allows for a degree of conformational adaptability, enabling the PROTAC to adopt a conformation that is energetically favorable for ternary complex formation.[3] This "linker-dependent folding" can be crucial for accommodating the specific surface topographies of the target protein and the E3 ligase.[3] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and often requires empirical optimization.[4]

Data Presentation: The Impact of PEG Linker Length on PROTAC Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Selected PROTACs

| PROTAC | Target | E3 Ligase | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Reference |

| AR PROTAC 1 | Androgen Receptor | VHL | PEG3 | >800 | >5 | >150 | [5] |

| AR PROTAC 2 | Androgen Receptor | Cereblon | PEG4 | >800 | >5 | >150 | [5] |

| BRD4 Degrader 1 | BRD4 | Cereblon | PEG4 | 787.9 | 3.5 | 205.4 | [1] |

| BRD4 Degrader 2 | BRD4 | Cereblon | PEG6 | 875.0 | 3.3 | 227.9 | [1] |

| BRD4 Degrader 3 | BRD4 | Cereblon | PEG8 | 963.1 | 3.1 | 250.4 | [1] |

Table 2: Impact of PEG Linker Length on Permeability of Androgen Receptor PROTACs

| PROTAC | Linker Composition | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A to B) (10-6 cm/s) | Efflux Ratio | Reference |

| PROTAC 14 | PEG | - | 1.7 | 8.4 | [5] |

| PROTAC 20b | Alkyl | - | 0.35 | - | [5] |

| PROTAC 20d | PEG | - | - | >12 | [5] |

Table 3: Impact of PEG Linker Length on Degradation Efficacy of Various PROTACs

| PROTAC Target | E3 Ligase | Linker (Number of atoms) | DC50 | Dmax | Cell Line | Reference |

| ERα | VHL | 12 (PEG) | - | - | MCF7 | [2] |

| ERα | VHL | 16 (PEG) | More potent than 12-atom linker | - | MCF7 | [2] |

| TBK1 | VHL | < 12 | No degradation | - | - | [6] |

| TBK1 | VHL | 12-29 | Submicromolar | - | - | [6] |

| TBK1 | VHL | 21 | 3 nM | 96% | - | [6] |

| BRD4 | Cereblon | 0 PEG units | < 0.5 µM | - | H661 | [6] |

| BRD4 | Cereblon | 1-2 PEG units | > 5 µM | - | H661 | [6] |

| BRD4 | Cereblon | 4-5 PEG units | < 0.5 µM | - | H661 | [6] |

| BTK | Cereblon | ≥ 4 PEG units | Potent degradation | - | - | [6] |

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental PROTAC-mediated protein degradation pathway and a typical experimental workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PEG-based PROTACs.

General Synthesis of a PEGylated PROTAC via Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach for the rapid generation of PROTAC libraries with varying linker lengths.

Protocol:

-

Resin Preparation: Swell an appropriate resin (e.g., aminomethylated polystyrene) in a suitable solvent like dimethylformamide (DMF).

-

Immobilization of First Ligand: Couple the first PROTAC component (either the POI ligand or the E3 ligase ligand with a carboxylic acid functionality) to the resin using a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Linker Addition:

-

If the immobilized ligand has a protecting group (e.g., Fmoc), deprotect it using a solution of piperidine (B6355638) in DMF.

-

Couple the bifunctional PEG linker (e.g., an amino-PEG-acid) to the deprotected ligand on the resin using a coupling agent and a base.

-

-

Coupling of Second Ligand:

-

Deprotect the other end of the PEG linker (e.g., remove a Boc protecting group with trifluoroacetic acid).

-

Couple the second PROTAC component (with a carboxylic acid functionality) to the deprotected linker using a coupling agent and a base.

-

-

Cleavage and Purification: Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., a mixture of TFA, water, and triisopropylsilane). Purify the crude product using preparative HPLC to obtain the desired PROTAC.

Western Blot for Measuring PROTAC-Induced Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[7]

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[7]

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[7]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[7]

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[7]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[7]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET assays are a powerful tool to directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.

Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescently labeled POI (e.g., with a terbium donor fluorophore) and the fluorescently labeled E3 ligase (e.g., with a d2 acceptor fluorophore) in an appropriate assay buffer. Prepare a serial dilution of the PROTAC compound.

-

Assay Plate Setup: In a microplate, add the labeled POI, labeled E3 ligase, and the PROTAC dilutions. Include controls with no PROTAC and with non-binding ligands.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for ternary complex formation to reach equilibrium.

-

Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.

HiBiT Assay for Quantifying Protein Degradation Kinetics

The HiBiT protein tagging system offers a sensitive and quantitative method to monitor the kinetics of protein degradation in live cells.[8]

Protocol:

-

Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

-

Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Treat the cells with a serial dilution of the PROTAC.

-

Lysis and Detection (Endpoint Assay):

-

Add a lytic detection reagent containing the LgBiT protein and a luciferase substrate to the cells.

-

Incubate to allow cell lysis and the formation of the luminescent HiBiT-LgBiT complex.

-

Measure the luminescence using a luminometer. The signal is proportional to the amount of remaining HiBiT-tagged protein.

-

-

Live-Cell Kinetic Assay:

-

Use a live-cell substrate and measure luminescence at multiple time points after PROTAC addition to monitor the rate of protein degradation in real-time.[8]

-

-

Data Analysis: Calculate the percentage of protein degradation relative to untreated controls. Determine kinetic parameters such as the degradation rate constant (kdeg) and the time to reach Dmax.[8]

Assessing Off-Target Effects

A critical aspect of PROTAC development is to ensure the selective degradation of the intended target. Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of off-target protein degradation.[9]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control. Harvest and lyse the cells.[9]

-

Protein Digestion and Peptide Labeling: Digest the proteome into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison across different treatment groups.[9]

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]

-

Data Analysis: Identify and quantify thousands of proteins across the different samples. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[9]

-

Validation: Validate potential off-targets using orthogonal methods such as Western blotting.[9]

Conclusion and Future Perspectives

PEG-based linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The traditional "trial-and-error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and a deeper understanding of the structure-activity relationships of PROTAC linkers will continue to illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This knowledge will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, further expanding the therapeutic potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Azide-PEG3-L-alanine-Fmoc in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Azide-PEG3-L-alanine-Fmoc in solid-phase peptide synthesis (SPPS). This versatile building block incorporates a terminal azide (B81097) group, a flexible polyethylene (B3416737) glycol (PEG) linker, and an L-alanine residue, making it an invaluable tool for the synthesis of modified peptides for bioconjugation and drug development. The azide moiety serves as a chemical handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the precise attachment of various molecules like fluorophores, biotin, and polyethylene glycol.[1][2] The PEG linker enhances the solubility and pharmacokinetic properties of the resulting peptides.[3][4]

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc SPPS is a widely adopted method for the chemical synthesis of peptides on a solid support. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin.[5] The fundamental cycle of Fmoc SPPS consists of three primary stages: deprotection, activation and coupling, and washing.[5]

-

Solid Support (Resin): The synthesis starts with an inert solid support, commonly polystyrene beads functionalized with a linker that dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[5]

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, preventing undesirable side reactions and ensuring sequential chain extension.[5][6]

-

Side-Chain Protection: Reactive side chains of amino acids are protected with acid-labile groups to prevent their interference during the synthesis.[5]

Experimental Protocols

Materials and Reagents

-

This compound

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT), water

-

Diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Protocol for SPPS using this compound

This protocol outlines the manual synthesis procedure. Automated synthesizers will follow a similar chemical logic.

Step 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.[7]

-

Agitate the mixture for 5-10 minutes.[8]

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Step 3: Coupling of this compound

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution to activate the amino acid. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. Longer coupling times may be necessary for complex sequences.[7]

-

After the coupling is complete, drain the solution.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Perform a colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

Step 4: Chain Elongation

-

Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the desired peptide sequence.

Step 5: Final Fmoc Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 6: Cleavage and Side-Chain Deprotection

-

Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Crucially, for azide-containing peptides, it is recommended to use dithiothreitol (DTT) instead of ethanedithiol (EDT) as a scavenger to prevent the reduction of the azide group to an amine. [9] A recommended cocktail is TFA/TIS/H2O/DTT (94:1:2.5:2.5, v/v/v/w).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

-

Dry the peptide pellet under vacuum.

Step 7: Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize key quantitative data and parameters for the use of this compound in SPPS.

Table 1: Reagent Equivalents for Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 3 - 5 |

| Coupling Reagent (HBTU/HATU) | 3 - 5 |

| DIEA | 6 - 10 |

Table 2: Typical Reaction Times

| Step | Reagent/Solvent | Time |

| Resin Swelling | DMF | 30 - 60 min |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10-15 min[8] |

| Amino Acid Coupling | HBTU/DIEA in DMF | 1 - 2 hours |

| Cleavage and Deprotection | TFA Cocktail | 2 - 3 hours |

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation Strategy |

| Incomplete Coupling | Steric hindrance, peptide aggregation | Use stronger coupling reagents (e.g., HATU), increase coupling time, perform double coupling. |

| Racemization | Base-catalyzed epimerization, especially with certain amino acids | Use coupling reagents with additives like HOBt or Oxyma, avoid excessive pre-activation times. |